molecular formula C20H16BrN5O3 B2388289 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1326830-28-7

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide

Katalognummer: B2388289
CAS-Nummer: 1326830-28-7
Molekulargewicht: 454.284
InChI-Schlüssel: JQMCCYGUEVIWTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16BrN5O3 and its molecular weight is 454.284. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O3/c1-29-18-5-3-2-4-15(18)23-19(27)11-25-20(28)17-10-16(24-26(17)12-22-25)13-6-8-14(21)9-7-13/h2-10,12H,11H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMCCYGUEVIWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Structural Characteristics

This compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its pharmacological significance. The presence of the bromophenyl and methoxyphenyl substituents may enhance its interactions with biological targets. The molecular formula is C20H18BrN5O2C_{20}H_{18}BrN_{5}O_{2} with a molecular weight of approximately 452.3 g/mol .

Synthesis Overview

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazolo[1,5-d][1,2,4]triazine scaffold followed by substitution reactions to introduce the bromophenyl and methoxyphenyl groups. Detailed synthetic pathways are crucial for understanding how structural modifications can influence biological activity.

Biological Activity

Research has indicated that compounds containing the pyrazolo[1,5-d][1,2,4]triazine structure exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazine possess significant antimicrobial properties. For instance, compounds were evaluated against different bacterial strains and demonstrated effective inhibition .
  • Anticancer Properties : Some pyrazolines have shown cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) suggests that modifications to the triazine core can enhance potency .
  • Anti-inflammatory Effects : Compounds similar to 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide have been reported to exhibit anti-inflammatory properties in various in vivo models .

Case Study 1: Antimicrobial Activity

A study evaluated several pyrazolo[1,5-d][1,2,4]triazine derivatives for their antimicrobial activity. Among them, specific compounds showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of related compounds, researchers utilized MTT assays to assess cytotoxicity against HepG-2 and MCF-7 cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaNotable Biological Activity
4-Oxopyrazolo[1,5-d][1,2,4]triazine DerivativeC19H15BrN5OAntimicrobial
3-Arylpyrazolo[3,4-b]quinolin-6(5H)-oneC20H16N4OAnticancer
5-Fluoro-3-methylpyrazoleC6H6F3N3Antifungal

This table illustrates how variations in substituents and core structures can lead to differing biological activities among related compounds.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves:

Core formation : Cyclization of precursors (e.g., pyrazolo-triazine core via condensation reactions under reflux with acetic acid as a catalyst) .

Substitution reactions : Introducing the 4-bromophenyl group via halogenation or Suzuki coupling, requiring inert atmospheres and palladium catalysts .

Acetamide linkage : Coupling the core with N-(2-methoxyphenyl)acetamide using carbodiimide-based coupling agents in polar aprotic solvents like DMF .
Key conditions : Temperature control (70–100°C), anhydrous solvents, and catalysts (e.g., triethylamine or piperidine) to minimize side reactions .

Basic: How is the compound’s structure and purity confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent integration (e.g., bromophenyl protons at δ 7.4–7.6 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~460–500) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst screening : Test bases like triethylamine vs. DBU for coupling efficiency .
  • Temperature gradients : Employ microwave-assisted synthesis to reduce reaction times and improve cyclization yields .
  • Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Advanced: How should contradictory bioactivity data be analyzed?

Methodological Answer:

  • Replicate assays : Conduct dose-response curves (e.g., IC50_{50} values) across multiple cell lines to rule out variability .
  • Purity verification : Re-analyze compound batches via HPLC to exclude impurities affecting activity .
  • Target selectivity screening : Use kinase profiling panels or receptor-binding assays to identify off-target effects .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl instead of bromophenyl) to assess electronic effects .
  • Bioisosteric replacement : Replace the pyrazolo-triazine core with pyrazolo-pyrimidine to evaluate scaffold specificity .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity .

Advanced: How can computational methods enhance reaction design?

Methodological Answer:

  • Quantum chemical calculations : Employ Gaussian or ORCA to model transition states and identify rate-limiting steps .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for cyclization .
  • Reaction path screening : Use ICReDD’s workflow to integrate computational predictions with high-throughput experimentation .

Basic: What are the solubility and handling considerations for this compound?

Methodological Answer:

  • Solubility : Soluble in DMSO (≥10 mM) and sparingly in ethanol; avoid aqueous buffers due to limited stability .
  • Storage : Store at –20°C under argon to prevent hydrolysis of the acetamide group .
  • Handling : Use gloveboxes for moisture-sensitive reactions (e.g., Suzuki couplings) .

Advanced: How to troubleshoot side reactions during synthesis?

Methodological Answer:

  • Byproduct identification : Use LC-MS to detect intermediates (e.g., dehalogenated products) and adjust stoichiometry .
  • Inert atmosphere : Employ Schlenk lines for air-sensitive steps (e.g., palladium-catalyzed reactions) .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent undesired nucleophilic attacks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.